molecular formula C9H8ClFO3 B2945382 Ethyl 3-chloro-5-fluoro-2-hydroxybenzoate CAS No. 773128-60-2

Ethyl 3-chloro-5-fluoro-2-hydroxybenzoate

Cat. No.: B2945382
CAS No.: 773128-60-2
M. Wt: 218.61
InChI Key: QDXOXTMDBDNANC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, featuring a chloro, fluoro, and hydroxy substitution on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-fluoro-2-hydroxybenzoate typically involves the esterification of 3-chloro-5-fluoro-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

    Oxidation: Potassium permanganate in an aqueous medium under reflux.

    Reduction: Lithium aluminum hydride in anhydrous ether under an inert atmosphere.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Oxidation: Formation of 3-chloro-5-fluoro-2-hydroxybenzaldehyde.

    Reduction: Formation of 3-chloro-5-fluoro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Ethyl 3-chloro-5-fluoro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-fluoro-2-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can enhance its binding affinity to target molecules, while the hydroxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Ethyl 3-chloro-5-fluoro-2-hydroxybenzoate can be compared with other similar compounds such as:

    Ethyl 3-chloro-2-fluoro-5-hydroxybenzoate: Similar structure but different positions of the substituents, leading to different chemical properties and reactivity.

    Ethyl 3,5-dichloro-4-hydroxybenzoate: Contains two chloro substituents, which can significantly alter its chemical behavior and applications.

    Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate: Another isomer with different substitution patterns, affecting its physical and chemical properties.

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the importance of structural variations in chemical research and development.

Properties

IUPAC Name

ethyl 3-chloro-5-fluoro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXOXTMDBDNANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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